Cas no 313273-81-3 (ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate)

Ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate is a thiazole-based derivative with potential applications in medicinal chemistry and organic synthesis. The compound features a carbamoyl linkage to a phenyl group and an ester functionality at the 4-position, offering versatility for further derivatization. Its thiazole core is known for contributing to bioactive properties, making it a valuable intermediate in the development of pharmaceuticals, particularly antimicrobial or anti-inflammatory agents. The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications. This compound is characterized by its stability under standard conditions and compatibility with a range of coupling reactions, making it a practical choice for research and industrial applications.
ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate structure
313273-81-3 structure
Product Name:ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate
CAS No:313273-81-3
MF:C13H13N3O3S
MW:291.325621366501
CID:6191495
PubChem ID:257211
Update Time:2025-10-31

ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate
    • SR-01000400798
    • NSC-85145
    • 313273-81-3
    • ethyl 2-(3-phenylureido)thiazole-4-carboxylate
    • Oprea1_217520
    • F0060-0001
    • NSC85145
    • AKOS001994992
    • AB00684029-01
    • SR-01000400798-1
    • ethyl 2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylate
    • ethyl 2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C13H13N3O3S/c1-2-19-11(17)10-8-20-13(15-10)16-12(18)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,18)
    • InChI Key: QHTVJHSQRJOVOA-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC)N=C1NC(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 291.06776246g/mol
  • Monoisotopic Mass: 291.06776246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 109Ų

ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate Pricemore >>

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Additional information on ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate

Comprehensive Overview of Ethyl 2-(Phenylcarbamoyl)Amino-1,3-Thiazole-4-Carboxylate (CAS No. 313273-81-3)

Ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate (CAS No. 313273-81-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, combining a carboxylate ester and a phenylcarbamoyl moiety. Its versatility makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial agents and enzyme inhibitors.

In recent years, the demand for heterocyclic compounds like ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate has surged due to their potential applications in drug discovery and crop protection. Researchers are particularly interested in its role as a scaffold for medicinal chemistry, given its ability to interact with biological targets such as kinases and G-protein-coupled receptors. This aligns with the growing trend of precision medicine and sustainable agriculture, where tailored chemical solutions are paramount.

The compound's synthetic pathway often involves multi-step reactions, including condensation and cyclization processes, which are optimized for high yield and purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to confirm its identity and assess its quality. These methods are critical for ensuring compliance with Good Manufacturing Practices (GMP), a topic frequently searched by professionals in the field.

One of the most discussed applications of CAS No. 313273-81-3 is its potential as a building block for anticancer drugs. Studies suggest that thiazole derivatives exhibit apoptosis-inducing properties, making them candidates for targeted cancer therapies. This resonates with current public interest in alternative cancer treatments and personalized oncology, as evidenced by frequent searches on platforms like Google Scholar and PubMed.

From an industrial perspective, ethyl 2-(phenylcarbamoyl)amino-1,3-thiazole-4-carboxylate is also explored for its material science applications. Its molecular stability and functional groups make it suitable for designing advanced polymers and coatings, addressing the need for eco-friendly materials in sectors like automotive and electronics. This ties into the broader discourse on green chemistry and circular economy, which dominate sustainability-focused searches.

In summary, CAS No. 313273-81-3 represents a multifaceted compound with promising roles in life sciences and industrial innovation. Its relevance to contemporary topics such as drug development, sustainable agriculture, and green materials ensures its continued prominence in scientific and commercial discussions. For researchers and manufacturers alike, understanding its properties and applications is key to unlocking its full potential.

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